2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide
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Overview
Description
2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the sulfonamide group: This can be done through sulfonation reactions using sulfonyl chlorides or other sulfonating agents.
Final coupling: The final step involves coupling the intermediate compounds to form the desired furan carboxamide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the furan ring or other functional groups.
Reduction: Reduction reactions could target the sulfonamide or carboxamide groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, nitrating agents, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it could be studied for its potential as an enzyme inhibitor or as a ligand in binding studies.
Medicine
In medicinal chemistry, it might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)furan-3-carboxamide
- 2-methyl-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide
Uniqueness
The presence of both the sulfonamide and trifluoromethyl groups in 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide might confer unique properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-methyl-N-(4-sulfamoylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c1-11-16(18(25)24-14-5-7-15(8-6-14)29(23,26)27)10-17(28-11)12-3-2-4-13(9-12)19(20,21)22/h2-10H,1H3,(H,24,25)(H2,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYONISPULJDFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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